1a,1b-Dihomo-PGF2alpha

Prostaglandin biosynthesis COX enzyme kinetics Fatty acid metabolism

1a,1b-Dihomo-PGF2alpha (CAS 57944-39-5) is a 22-carbon prostaglandin F2α (PGF2α) analog and an endogenous metabolite of adrenic acid (C22:4, n-6) via the cyclooxygenase (COX) pathway. As a dihomo-prostaglandin, it possesses two additional methylene units in its carboxyl side chain relative to PGF2α (C20:4-derived), conferring distinct physicochemical properties including a higher logP (~4.68) and molecular weight (382.53 g/mol).

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
CAS No. 57944-39-5
Cat. No. B159789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1a,1b-Dihomo-PGF2alpha
CAS57944-39-5
Synonyms1a,1b-dihomo-PGF2
1a,1b-dihomo-PGF2alpha
1a,1b-dihomoprostaglandin F(2)
1a,1b-dihomoprostaglandin F2
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCCCC(=O)O)O)O)O
InChIInChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
InChIKeyZCTAOAWRUXSOQF-GWSKAPOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1a,1b-Dihomo-PGF2alpha (CAS 57944-39-5) for Research Procurement: Essential Chemo-Identity and Biosynthetic Context


1a,1b-Dihomo-PGF2alpha (CAS 57944-39-5) is a 22-carbon prostaglandin F2α (PGF2α) analog and an endogenous metabolite of adrenic acid (C22:4, n-6) via the cyclooxygenase (COX) pathway [1]. As a dihomo-prostaglandin, it possesses two additional methylene units in its carboxyl side chain relative to PGF2α (C20:4-derived), conferring distinct physicochemical properties including a higher logP (~4.68) and molecular weight (382.53 g/mol) [2]. This compound is primarily produced in the renal medulla, where adrenic acid is selectively distributed [3].

Why 1a,1b-Dihomo-PGF2alpha Cannot Be Interchanged with PGF2α or Other In-Class Analogs: A Procurement Risk Alert


Generic substitution of 1a,1b-dihomo-PGF2alpha with PGF2α or other prostaglandin F2α analogs introduces significant scientific risk due to fundamental differences in their biochemical origin and metabolic context. 1a,1b-Dihomo-PGF2alpha is derived from adrenic acid (C22:4, n-6), while PGF2α originates from arachidonic acid (C20:4, n-6) [1]. This difference in precursor fatty acid determines not only the compound's physicochemical profile but also its tissue-specific synthesis and, critically, its distinct metabolic fate and receptor interactions [2]. The absence of a single double bond and the elongated carboxyl side chain in 1a,1b-dihomo-PGF2α directly impacts its lipid solubility (logP 4.68) and its capacity to serve as a specific biomarker for adrenic acid-derived pathways in renal physiology [3]. Consequently, substituting it with a shorter-chain analog would invalidate any study designed to trace adrenic acid metabolism or to investigate the unique biological role of dihomo-prostanoids in the kidney.

Quantitative Differentiation of 1a,1b-Dihomo-PGF2alpha: Head-to-Head Biosynthetic and Physicochemical Comparisons


Precursor-Dependent Biosynthetic Efficiency: Adrenic Acid vs. Arachidonic Acid Oxygenation Rate

1a,1b-Dihomo-PGF2alpha is synthesized from adrenic acid (C22:4, n-6) by COX enzymes. A direct comparison reveals that the initial rate of oxygen uptake, a measure of COX-dependent biosynthesis, is significantly lower for adrenic acid than for arachidonic acid (C20:4, n-6), the precursor for PGF2α. Specifically, adrenic acid-dependent oxygen uptake proceeds at only 25% of the rate observed for arachidonic acid [1]. This quantitative difference establishes a key biosynthetic distinction and implies a lower basal turnover of the adrenic acid pathway relative to the canonical arachidonic acid cascade.

Prostaglandin biosynthesis COX enzyme kinetics Fatty acid metabolism

Metabolic Branching: Redox-Dependent Modulation of Dihomo-Prostanoid Profiles

In the biosynthesis of dihomo-prostanoids from adrenic acid, the relative yield of 1a,1b-dihomo-PGF2α can be quantitatively shifted at the expense of its 1a,1b-dihomo-PGE2 counterpart by manipulating the redox environment of the enzymatic reaction. The addition of copper and reduced glutathione to the incubation mixture increased the formation of 1a,1b-dihomo-PGF2α while decreasing that of 1a,1b-dihomo-PGE2 [1]. This differential response to redox modulators provides a specific, tunable point of control for the dihomo-PGF2α pathway that is distinct from the canonical arachidonic acid pathway.

Prostaglandin metabolism Redox biochemistry Enzymatic synthesis

Physicochemical Distinction: LogP Comparison of 1a,1b-Dihomo-PGF2α vs. PGF2α

The elongation of the carboxyl side chain by two methylene units in 1a,1b-dihomo-PGF2α significantly increases its lipophilicity relative to its parent compound, PGF2α. The calculated logP for 1a,1b-dihomo-PGF2α is 4.68 [1], which is markedly higher than the reported logP for PGF2α, which ranges between 2.8 and 3.2 depending on the calculation method [2]. This difference in partition coefficient directly translates to altered chromatographic retention behavior and membrane permeability characteristics, necessitating distinct analytical and experimental handling.

Lipophilicity Physicochemical properties Chromatography

Tissue-Specific Synthesis: Preferential Production of Dihomo-Prostaglandins in Renal Medulla

1a,1b-Dihomo-PGF2α belongs to a class of dihomo-prostaglandins that are preferentially synthesized in the renal medulla, a tissue where its precursor, adrenic acid, is selectively distributed [1]. This stands in contrast to PGF2α, which is widely synthesized in numerous tissues from the ubiquitously distributed arachidonic acid. This differential tissue specificity makes 1a,1b-dihomo-PGF2α a more selective marker for renal adrenic acid metabolism and dihomo-prostanoid signaling pathways than its arachidonic acid-derived counterparts.

Renal physiology Lipid mediators Tissue distribution

1a,1b-Dihomo-PGF2alpha: Validated Application Scenarios for Targeted Procurement


Biomarker Discovery and Validation in Renal Physiology and Pathophysiology

Given its preferential synthesis in the renal medulla [1], 1a,1b-dihomo-PGF2alpha serves as a specific biomarker for adrenic acid-derived prostanoid pathways in the kidney. Procurement of this compound is justified for studies aiming to differentiate between canonical arachidonic acid-derived prostaglandin signaling and the less-explored dihomo-prostanoid axis. Its use as an authentic standard in LC-MS/MS methods is essential for accurate quantitation of endogenous levels in renal tissue, urine, or plasma, particularly in models of hypertension, chronic kidney disease, or other pathologies where adrenic acid metabolism may be perturbed [2].

In Vitro Enzymology of Cyclooxygenase (COX) with Non-Canonical Fatty Acid Substrates

1a,1b-Dihomo-PGF2α is the direct product of COX-mediated oxygenation of adrenic acid. Its biosynthesis is kinetically distinct from that of PGF2α, with adrenic acid-dependent oxygen uptake proceeding at only 25% of the rate of arachidonic acid [1]. Researchers procuring this compound should use it as a reference standard to validate the identity and quantify the yield of dihomo-PGF2α in enzymatic assays designed to probe COX substrate specificity, investigate the effects of genetic or pharmacological COX modulation on adrenic acid metabolism, or to study the redox-dependent shift in product formation between dihomo-PGF2α and dihomo-PGE2 [1].

Analytical Method Development for Lipophilic Prostanoid Profiling

The significantly higher logP of 1a,1b-dihomo-PGF2α (logP 4.68) relative to PGF2α (logP 2.8–3.2) necessitates the development and validation of specialized analytical methods for its accurate detection and quantitation [2]. Procurement of this compound is required for use as a calibration standard in the creation of robust LC-MS/MS or GC-MS assays for comprehensive prostanoid profiling in complex biological matrices. Its distinct chromatographic retention behavior, dictated by its increased lipophilicity, makes it a valuable tool for optimizing separation conditions in reversed-phase systems when analyzing dihomo-prostanoids alongside their arachidonic acid-derived counterparts.

Pharmacological Studies of Tissue-Specific Prostanoid Signaling

The preferential synthesis of 1a,1b-dihomo-PGF2α in the renal medulla positions it as a unique tool for dissecting tissue-specific prostanoid signaling [1]. Unlike PGF2α, which acts broadly, 1a,1b-dihomo-PGF2α's production is more anatomically restricted. Procuring this compound enables ex vivo and in vitro studies (e.g., isolated perfused kidney, renal cell culture) to examine the functional consequences of selectively activating or blocking dihomo-prostanoid pathways, free from the confounding influence of the ubiquitous arachidonic acid cascade. This is particularly relevant for investigating novel therapeutic targets in renal disease where the adrenic acid-COX axis may play a distinct role.

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